4'-(2,5-Difluorophenoxy)acetophenone
Overview
Description
Scientific Research Applications
4’-(2,5-Difluorophenoxy)acetophenone has significant applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is utilized in proteomics research to study protein interactions and functions. It can be used as a probe or a labeling reagent.
Medicine: Research into potential pharmaceutical applications is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: In industrial settings, 4’-(2,5-Difluorophenoxy)acetophenone is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
The synthesis of 4’-(2,5-Difluorophenoxy)acetophenone typically involves the reaction of 2,5-difluorophenol with acetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of 4’-(2,5-Difluorophenoxy)acetophenone .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
4’-(2,5-Difluorophenoxy)acetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The aromatic ring in 4’-(2,5-Difluorophenoxy)acetophenone can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Mechanism of Action
The mechanism of action of 4’-(2,5-Difluorophenoxy)acetophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s functional groups, such as the carbonyl and phenoxy groups, which can form hydrogen bonds and other interactions with target molecules.
The pathways involved in its mechanism of action depend on the specific biological context. For example, in proteomics research, the compound may be used to label proteins, allowing for the study of protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
4’-(2,5-Difluorophenoxy)acetophenone can be compared with other similar compounds, such as:
4’-(2,4-Difluorophenoxy)acetophenone: This compound has a similar structure but with fluorine atoms at different positions on the aromatic ring. The positional difference can affect the compound’s reactivity and interactions.
4’-(2,5-Dichlorophenoxy)acetophenone: Substituting fluorine with chlorine can lead to differences in chemical properties, such as polarity and reactivity.
4’-(2,5-Dimethylphenoxy)acetophenone: The presence of methyl groups instead of fluorine atoms can significantly alter the compound’s physical and chemical properties.
The uniqueness of 4’-(2,5-Difluorophenoxy)acetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(2,5-difluorophenoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-9(17)10-2-5-12(6-3-10)18-14-8-11(15)4-7-13(14)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHYLXLQNZALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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